molecular formula C26H24FN3O3S B2968472 N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-51-8

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2968472
CAS No.: 865657-51-8
M. Wt: 477.55
InChI Key: OOLQYVNUYCTRDV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a 1H-imidazole core substituted with 4-fluorophenyl and 4-methylphenyl groups. The acetamide moiety is linked to a 3,4-dimethoxyphenyl ring via a sulfanyl bridge.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-4-6-17(7-5-16)24-26(30-25(29-24)18-8-10-19(27)11-9-18)34-15-23(31)28-20-12-13-21(32-2)22(14-20)33-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLQYVNUYCTRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and relevant case studies.

Molecular Formula

  • Chemical Formula : C23H24FN3O4
  • Molecular Weight : 425.5 g/mol

Structural Representation

The compound features a complex structure that includes a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl acetamide linkage. The presence of fluorine and methyl groups enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to inhibit enzymes such as EGFR and Src kinases, which play crucial roles in tumor growth and metastasis.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity against RNA viruses, although further research is needed to confirm these findings.

Study 1: In Vitro Evaluation

A study conducted by Arafa et al. evaluated the cytotoxic effects of various derivatives, including this compound on multiple cancer cell lines. The results indicated significant growth inhibition in the tested lines, particularly in prostate and colon cancers.

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. The binding energy values suggest strong interactions with EGFR and Src, indicating its potential as a therapeutic agent in targeted cancer therapies.

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s imidazole core distinguishes it from analogs with triazole, thiadiazole, or isoxazole rings. For example:

  • N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide () replaces imidazole with a 1,2,4-triazole ring.

Substituent Effects on Aromatic Rings

Substituents on aryl groups significantly influence physicochemical and biological properties:

  • The 3,4-dimethoxyphenyl group in the target compound improves solubility via methoxy groups’ polar effects, whereas analogs like N-(3,4-difluorophenyl)acetamide () use fluorine atoms to enhance metabolic stability and membrane permeability .
  • N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide () incorporates a sulfonyl group, which may increase molecular weight and reduce passive diffusion compared to the target compound’s sulfanyl bridge .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Notable Properties/Activities Reference
N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide (Target) Imidazole 3,4-Dimethoxyphenyl, 4-Fluorophenyl Hypothesized antimicrobial activity N/A
N-[4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide Isoxazole Sulfonamide, 4-Methylphenyl Increased molecular weight
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide None 2-Aminophenyl, 4-Methoxyphenyl Confirmed antimicrobial activity
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide Triazole 4-Methylphenyl, Sulfanyl-methyl Enhanced metabolic stability
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Triazole 4-Chlorophenyl, 3,4-Difluorophenyl Improved lipophilicity

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